molecular formula C23H21FN2O4 B2892835 ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1004172-36-4

ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2892835
CAS No.: 1004172-36-4
M. Wt: 408.429
InChI Key: GPXRHEJOBZIYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate features a 1H-pyrrole core substituted with:

  • A 4-fluorobenzyl group linked via an amide bond at position 3.
  • A methyl group at position 2.
  • A phenyl group at position 3.
  • An ethyl carboxylate at position 3.

This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (amide, ester) motifs, making it relevant for pharmaceutical and materials science applications. Its crystallographic data, if available, could be refined using programs like SHELXL or WinGX .

Properties

IUPAC Name

ethyl 5-[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c1-3-30-23(29)18-14(2)26-20(19(18)16-7-5-4-6-8-16)21(27)22(28)25-13-15-9-11-17(24)12-10-15/h4-12,26H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXRHEJOBZIYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with appropriate pyrrole derivatives under controlled conditions. The resulting compound features a five-membered nitrogen-containing heterocyclic ring, which is essential for its biological activity.

Key Structural Features:

  • Pyrrole Ring: The presence of the pyrrole moiety is critical, as it contributes to the compound's ability to interact with biological targets.
  • Fluorobenzyl Group: The fluorine atom enhances lipophilicity and may increase binding affinity to target receptors.
  • Carboxylate Functionality: This group is often involved in key interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated a series of pyrrole derivatives for their antibacterial and antifungal properties.

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a1815
8b2017
8c2219
This compoundTBD (To Be Determined)

The introduction of halogen substituents, such as fluorine, has been shown to enhance the antimicrobial efficacy of these compounds due to increased interaction with microbial cell membranes and enzymes .

Anticancer Activity

In addition to antimicrobial properties, certain pyrrole derivatives have demonstrated anticancer activity. The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics. For example, studies have shown that modifications on the pyrrole ring can lead to increased cytotoxicity against various cancer cell lines.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study involving a series of synthesized pyrrole derivatives, including this compound, reported significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their non-substituted counterparts .
  • Case Study on Cytotoxicity:
    Another investigation focused on the cytotoxic effects of pyrrole derivatives against human cancer cell lines. The results highlighted that the presence of the fluorobenzene ring significantly increased the compound's potency, suggesting a potential mechanism involving disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrole Ring

Halogen-Substituted Aryl Groups
  • Ethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (): Replaces the 4-fluorobenzyl group with a 4-chlorophenyl moiety. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions but enhance lipophilicity.
Fluorophenyl Derivatives
  • Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (): Substitutes the pyrrole ring with a dihydropyridazine core, altering ring planarity and electronic properties. Retains a 4-fluorophenyl group but introduces a 3,5-dimethylphenyl substituent, which increases steric bulk and may affect binding affinity in biological targets .

Heterocycle and Functional Group Modifications

Ester vs. Amide Functionalization
  • Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate ():
    • Replaces the amide group with a thiazole ring and a 4-butoxybenzoyl substituent.
    • The thiazole introduces sulfur-based interactions, while the butoxy chain enhances lipophilicity. This compound’s stability may differ due to reduced hydrogen-bonding capacity compared to the target compound’s amide .
Macrocyclic and Furan-Containing Derivatives
  • (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (): Incorporates a difluorophenyl group and a trifluoromethyl furan, enhancing electron-withdrawing effects.

Physicochemical and Structural Properties

Hydrogen-Bonding Patterns
  • The target compound’s amide and ester groups enable hydrogen bonding with donors/acceptors, influencing solubility and crystal packing. Analogous compounds with hydroxy groups (e.g., ) exhibit stronger hydrogen-bonding networks, as described in graph-set analysis .
Molecular Weight and Lipophilicity
  • The target compound (MW ≈ 438.4 g/mol) is comparable in size to analogs like ’s dihydropyridazine derivative (MW = 439.4 g/mol). However, substituents such as butoxy () or trifluoromethyl () significantly increase lipophilicity (clogP values), affecting membrane permeability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound 1H-pyrrole 4-fluorobenzyl, methyl, phenyl, ethyl carboxylate C₂₃H₂₂FN₃O₅ High hydrogen-bonding capacity
Ethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate 1H-pyrrole 4-chlorophenyl, hydroxy, phenyl C₂₀H₁₈ClNO₅ Enhanced H-bonding via -OH
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine 4-fluorophenyl, 3,5-dimethylphenyl C₂₃H₂₂FN₃O₅ Rigid heterocycle, steric bulk
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 1H-pyrrole-thiazole 4-butoxybenzoyl, 4-fluorophenyl C₃₀H₂₈FN₃O₆S High lipophilicity, sulfur interactions

Q & A

Q. Q1. What are the standard synthetic routes for ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for yield?

Basic The compound is typically synthesized via multi-step protocols involving condensation reactions, amide coupling, and cyclization. Key steps include:

  • Amide formation : Reacting 4-fluorobenzylamine with a ketone intermediate under reflux in ethanol or DMF, often using coupling agents like EDC/HOBt .
  • Pyrrole ring closure : Cyclization of precursors using acid catalysts (e.g., p-TsOH) at 60–80°C .
    Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:ketone) and inert atmospheres to prevent oxidation .

Q. Q2. How can researchers resolve contradictions in reported yields during scale-up synthesis?

Advanced Discrepancies in yields often arise from solvent polarity, temperature gradients, or impurities in starting materials. Methodological strategies include:

  • DoE (Design of Experiments) : Systematically varying parameters (e.g., solvent: ethanol vs. THF, 25–80°C) to identify optimal conditions .
  • In-line monitoring : Using techniques like FTIR or HPLC to track intermediate stability, particularly for hydrolysis-prone esters .
  • Purification : Gradient chromatography (hexane/acetone) to isolate high-purity product, addressing side reactions like over-alkylation .

Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods are essential for confirming the compound’s structure?

Basic

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., C–C bond precision ±0.005 Å) .
  • NMR : 1H^1\text{H}-NMR identifies substituent environments (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm; pyrrole NH at δ 10–12 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ calculated for C22H20FN2O4\text{C}_{22}\text{H}_{20}\text{FN}_2\text{O}_4: 395.14) .

Q. Q4. How can structural ambiguities arising from dynamic NMR effects be addressed?

Advanced Dynamic effects (e.g., rotamers in the amide group) complicate NMR interpretation. Solutions include:

  • Variable-temperature NMR : Cooling to −40°C slows rotation, splitting signals into distinct peaks .
  • DFT calculations : Simulating 1H^1\text{H}-NMR shifts to match experimental data, resolving conformation-dependent splitting .

Mechanism of Action

Q. Q5. What methodologies are used to study the compound’s interaction with biological targets?

Basic

  • Enzyme inhibition assays : Measure IC50_{50} against targets like kinases or proteases using fluorogenic substrates .
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes, guided by the fluorophenyl group’s hydrophobic interactions .

Q. Q6. How can conflicting data in enzyme inhibition assays be reconciled?

Advanced Contradictions may stem from assay conditions (e.g., buffer pH, redox agents). Mitigation strategies:

  • Redox control : Add antioxidants (e.g., DTT) to prevent thiol-mediated false positives .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for direct binding kinetics .

Biological Activity

Q. Q7. What in vitro models are suitable for preliminary bioactivity screening?

Basic

  • Cancer cell lines : MTT assays on HeLa or MCF-7 cells, with IC50_{50} values benchmarked against doxorubicin .
  • Microbial panels : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Q. Q8. How can target deconvolution be performed for ambiguous phenotypic screening results?

Advanced

  • Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 screens : Knockout libraries to pinpoint genes whose loss confers resistance .

Chemical Reactivity

Q. Q9. What are the common derivatization pathways for this compound?

Basic

  • Ester hydrolysis : Treat with NaOH/EtOH to yield carboxylic acid derivatives .
  • Amide alkylation : React with alkyl halides in DMF using K2_2CO3_3 as base .

Q. Q10. How can unexpected side reactions during derivatization be diagnosed and controlled?

Advanced

  • Reaction profiling : Use LC-MS to detect intermediates (e.g., over-oxidation to ketones) .
  • Protecting groups : Introduce Boc on the pyrrole NH to block undesired nucleophilic attack .

Data Analysis and Reproducibility

Q. Q11. What statistical approaches are recommended for validating contradictory bioactivity data?

Advanced

  • Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.